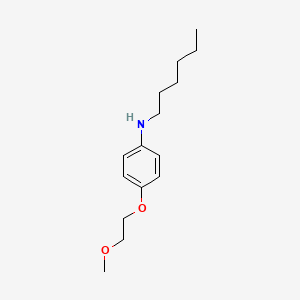
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline
Descripción general
Descripción
2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline is a chemical compound with the molecular formula C20H17Cl2NO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to an aniline group via an oxygen atom . The aniline group is further substituted with a 2,4-dichlorobenzyl group .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research conducted by Reisner and Borick (1955) on related aniline derivatives, such as N-(2-hydroxy-5-chlorobenzyl)-anilines, demonstrates their significant in vitro antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Reisner & Borick, 1955).
Organic Material Development
Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline, a component related to 2-(Benzyloxy)-N-(2,4-dichlorobenzyl)aniline, in the synthesis of dendritic melamines. These compounds are crucial for developing organic materials with mesogenic properties, indicating potential applications in material science and organic electronics (Morar et al., 2018).
Solvent Effects and Molecular Complex Formation
Nudelman et al. (1999) investigated the kinetics of aniline reactions with 2,4-dinitrochlorobenzene, revealing the impact of solvent effects and molecular complex formation. This research provides insights into the reaction mechanisms of anilines, which could be relevant for chemical synthesis and industrial applications involving this compound (Nudelman et al., 1999).
Mesomorphic Properties in Liquid Crystals
The study by Hasegawa et al. (1989) on the effects of polysubstitution on mesomorphic properties of N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines highlights the influence of different substituents on liquid crystal properties. This research can provide a basis for designing novel liquid crystal materials using derivatives like this compound (Hasegawa et al., 1989).
Synthesis of 2-(4-halobenzoyl)aniline
The synthesis study by Zhao-li (2004) on 2-(4-halobenzoyl)aniline, which shares structural similarities with this compound, reveals a general synthetic route with potential industrial applications in pharmaceuticals and agrochemicals (Wu Zhao-li, 2004).
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c21-17-11-10-16(18(22)12-17)13-23-19-8-4-5-9-20(19)24-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXTEMTHLQXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NCC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)



![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)
![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)
